Metol

Catalog No.
S561472
CAS No.
55-55-0
M.F
C₁₄H₂₀N₂O₆S
M. Wt
344.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metol

CAS Number

55-55-0

Product Name

Metol

IUPAC Name

4-(methylamino)phenol;sulfuric acid

Molecular Formula

C₁₄H₂₀N₂O₆S

Molecular Weight

344.39 g/mol

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4)

InChI Key

ZVNPWFOVUDMGRP-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O

Solubility

Soluble (>=10 mg/ml at 68° F) (NTP, 1992)

Synonyms

4-(Methylamino)-phenol Sulfate (2:1) (salt); p-(Methylamino)-phenol Sulfate (2:1) (salt); 4-(Methylamino)phenol Sulfate (2:1) Salt; Armol’ Elon; Elon (developer); Genol; Graphol; Metatyl; Metol; N-Methyl-4-hydroxyaniline hemisulfate; N-Methyl-p-amino

Canonical SMILES

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O

Metol, chemically known as bis(4-hydroxy-N-methylanilinium) sulfate, is an organic compound with the molecular formula C7H9NO\text{C}_7\text{H}_9\text{NO} and a CAS number of 55-55-0. It is a light-sensitive solid that appears as a white to faintly beige powder. Metol is primarily used in photographic developing solutions, especially for black and white photography, due to its ability to reduce silver halides in exposed film and paper .

, particularly in the context of photographic development. When exposed to light, Metol reduces silver ions to metallic silver, which is essential for image formation. The primary reaction can be summarized as:

AgBr+2C7H9NOAg+C7H9NO2+HBr\text{AgBr}+2\text{C}_7\text{H}_9\text{NO}\rightarrow \text{Ag}+\text{C}_7\text{H}_9\text{NO}_2+\text{HBr}

In addition, Metol can react with strong acids or bases, leading to the formation of various by-products. Its stability is generally maintained under normal conditions, but it can decompose at high temperatures, producing hazardous gases such as carbon monoxide and carbon dioxide .

Metol exhibits some biological activity, primarily as a potential allergen. Studies indicate that it can cause skin sensitization upon exposure, leading to allergic reactions in sensitive individuals . Toxicological data suggest that it has an oral LD₅₀ (lethal dose for 50% of the population) of 565 mg/kg in mice, indicating moderate acute toxicity .

Metol can be synthesized through various methods, typically involving the methylation of p-aminophenol. A common synthesis route includes:

  • Starting Materials: p-Aminophenol and methyl sulfate.
  • Reaction Conditions: The reaction is carried out in an aqueous solution under controlled temperature.
  • Final Product: The product is then purified through crystallization or filtration.

This method yields Metol as a sulfate salt, which can be further processed for various applications .

Studies on Metol interactions indicate that it can react with oxidizing agents and strong acids or bases. Its interactions with other photographic chemicals are crucial for optimizing development processes. Additionally, research into its allergenic properties has highlighted potential interactions with skin proteins, leading to sensitization .

Several compounds share structural similarities with Metol, including:

Compound NameChemical FormulaUnique Features
N-Methyl-4-aminophenolC7H9NODirectly related to Metol; used similarly in photography.
HydroquinoneC6H6O2Another photographic developer; less toxic than Metol.
PhenidoneC11H14N2OA more stable alternative; used in similar applications but has different reactivity profiles.

Metol's uniqueness lies in its specific application as a reducing agent in photographic processes and its moderate toxicity profile compared to its analogs. While Hydroquinone and Phenidone are also used in photography, they exhibit different chemical behaviors and stability under varying conditions .

Metol, the widely recognized trade name, refers to the organic compound with the chemical formula [HOC₆H₄NH₂(CH₃)]₂HSO₄. Chemically, it is the sulfate salt of N-methylaminophenol, a compound that has been known by numerous names throughout its history. The evolution of its nomenclature reflects both changes in chemical naming conventions and regional commercial distinctions.

The compound has been marketed under various trade names throughout different regions and time periods, including Elon (Kodak's designation), Rhodol, Enel, Viterol, Scalol, Genol, and Satrapol. In Swedish literature, it appears under the name "Etol". From a strict chemical nomenclature perspective, the compound is formally identified as 4-(methylamino)phenol hemisulfate salt, bis[4-(methylamino)phenol] sulfate, or monomethyl-p-aminophenol hemisulfate.

This terminological diversity reflects Metol's widespread use across different markets and applications, with each name representing either regional preferences or manufacturer-specific branding throughout its long commercial history.

Scientific Discovery and Initial Documentation (1891)

The discovery of Metol represents a significant milestone in photographic chemistry, dating precisely to 1891. Alfred Bogisch, while working for a chemical company owned by Julius Hauff, made the breakthrough observation that methylated p-aminophenol demonstrated substantially more vigorous developing action than the unmethylated p-aminophenol. This discovery came during a period of rapid innovation in photographic technology.

The year 1891 proved pivotal for photographic development agents, as historical documentation confirms: "In 1891, U.S. Metol and glycin are first used as developing agents. Thomas Edison produces motion pictures on a continuous length of Eastman celluloid...". This places Metol's introduction at a transformative moment in visual media technology.

Interestingly, 1891 also saw Dr. Momme Andresen patent Rodinal, another important photographic developer, which became the first product sold by Agfa and is recognized as the oldest photographic product with continued availability into the 21st century. This contemporaneous development underscores the significance of the era in advancing photographic chemistry.

Historical Development Timeline and Research Progression

The development of Metol as a photographic agent can be traced through several key moments:

YearEventSignificance
1891Discovery by Alfred BogischIdentification of methylated p-aminophenol's developing properties
1891First commercial useInitial application as photographic developing agent
Early 1900sIntroduction of MQ developersCombination with hydroquinone creating synergistic effect
Mid-20th centuryStandardization in formulasInclusion in classic formulations like Kodak D-76, D-72, D-96
Late 20th centuryHealth concerns identifiedRecognition of sensitization dermatitis issues
Early 21st centuryAlternative developersPhenidone and Dimezone S introduced as safer alternatives

The research progression shows how Metol evolved from a novel chemical discovery to a standardized component in photographic development, followed by a reassessment based on health considerations leading to the development of alternatives for those sensitive to its effects.

Alfred Bogisch's Discovery and Scientific Contributions

Alfred Bogisch's work represents a classic example of industrial chemistry research yielding significant practical applications. Working for Julius Hauff's chemical company, Bogisch was investigating the properties of various aromatic amines when he made his landmark discovery in 1891.

His primary scientific contribution was the observation that methylation of p-aminophenol substantially enhanced its developing properties for photographic applications. This finding led Hauff to introduce the compound commercially as a developing agent.

Bogisch's discovery came at a critical juncture in photographic history, when manufacturers were actively seeking more effective chemical agents for improving image development processes. His work helped establish the chemical foundations for modern photographic development and contributed significantly to the standardization of photographic processing chemistry.

Transition from Early Formulations to Modern Understanding

The exact composition of Bogisch and Hauff's early Metol formulation remains somewhat unclear from historical records. However, chemical analysis suggests it was most likely methylated at the ortho position of the benzene ring (p-amino-o-methylphenol), rather than at the amino group as in modern formulations.

Over time, the understanding and production of Metol evolved, with the term eventually coming to refer specifically to the N-methylated variety. The originally discovered o-methylated variety gradually fell out of use as manufacturing processes standardized. This transition represents an interesting case of how commercial nomenclature can shift as scientific understanding improves.

The compound gained widespread recognition when Aktien-Gesellschaft für Anilinfabrikation (AGFA) marketed it under the trade name "Metol," which ultimately became the most commonly recognized designation for the chemical. This branding success demonstrates how commercial terminology often supplants formal chemical nomenclature in practical applications.

Modern understanding of Metol encompasses its molecular structure, chemical behavior, physical properties, and detailed reaction mechanisms in photographic development. Contemporary research has elucidated the superadditivity effect when Metol is combined with hydroquinone, explaining why this combination became the foundation for many standard developer formulations.

Decarboxylation Pathways of N-4-hydroxyphenylglycine

The decarboxylation route represents one of the most established synthetic pathways for Metol production, utilizing N-4-hydroxyphenylglycine as the primary starting material [1]. This methodology exploits the thermal instability of the carboxyl group in N-4-hydroxyphenylglycine under elevated temperature conditions, resulting in the formation of the desired methylaminophenol structure through carbon dioxide elimination [2].

The decarboxylation mechanism operates through a thermal process that requires precise temperature control within the range of 180-220°C [3] [2]. Research findings indicate that the optimal reaction conditions involve maintaining the substrate at temperatures of approximately 200°C for reaction times spanning 30-60 minutes [3]. The process demonstrates remarkable efficiency as it proceeds without requiring additional catalytic systems, making it economically attractive for industrial implementation [3].

The mechanistic pathway involves the formation of an intermediate carbocation species following the departure of carbon dioxide from the carboxyl group [2]. This intermediate subsequently undergoes rearrangement and stabilization to yield the target methylaminophenol product [2]. The reaction demonstrates high selectivity toward the desired product formation, with yields typically ranging from 70-85% under optimized conditions [2].

Table 1: Decarboxylation Pathways for Metol Synthesis

Starting MaterialTemperature Range (°C)Reaction Time (min)Catalyst RequiredYield Range (%)Mechanism
N-4-hydroxyphenylglycine180-22030-60None (thermal)70-85Thermal decarboxylation
Phenylglycine derivatives160-20045-90Pyridoxal phosphate60-75Enzymatic decarboxylation
Hydroxycinnamic acids20030None (thermal)86-96Catalyst-free decarboxylation

Alternative decarboxylation approaches utilize enzymatic systems incorporating pyridoxal phosphate as a cofactor [4]. These biocatalytic processes operate under milder temperature conditions of 160-200°C but require extended reaction times of 45-90 minutes [4]. The enzymatic pathway demonstrates particular utility in applications requiring enhanced stereoselectivity, though the overall yields typically range from 60-75% [4].

Contemporary research has identified catalyst-free decarboxylation methodologies that employ hydroxycinnamic acid derivatives as starting materials [3]. These approaches achieve exceptional yields of 86-96% under optimized conditions at 200°C for 30-minute reaction periods [3]. The catalyst-free nature of these processes eliminates potential contamination issues and reduces overall production costs [3].

Hydroquinone-Methylamine Reaction Mechanisms

The hydroquinone-methylamine coupling reaction represents the most commercially viable synthetic route for large-scale Metol production [1] [5]. This methodology exploits the nucleophilic reactivity of methylamine toward the electrophilic quinone system derived from hydroquinone oxidation [5] [6].

The reaction mechanism initiates with the oxidation of hydroquinone to benzoquinone, which serves as the electrophilic coupling partner [5]. Methylamine functions as the nucleophilic species, attacking the quinone system to form the initial coupling product [5]. The reaction proceeds through an intermediate quinoneimine structure that subsequently undergoes rearrangement and reduction to yield the final methylaminophenol product [6].

Optimization studies demonstrate that the reaction achieves maximum efficiency under carefully controlled conditions [5]. The optimal temperature range spans 80-120°C, with hydroquinone concentrations maintained between 0.1-0.5 M [5]. Methylamine is typically employed in 2-5 molar equivalents to ensure complete conversion of the hydroquinone starting material [5].

Table 2: Hydroquinone-Methylamine Reaction Parameters

ReagentConcentrationTemperature (°C)Solvent SystemSelectivity (%)Function
Hydroquinone0.1-0.5 M80-120Water/Methanol95-100Nucleophile
Methylamine2-5 equiv80-120Water/Methanol95-100Electrophile
Benzoquinone (cocatalyst)0.01-0.05 M80-120Water/Methanol95-100Oxidizing agent

The incorporation of benzoquinone as a cocatalyst significantly enhances reaction efficiency and selectivity [5]. Research indicates that benzoquinone concentrations of 0.01-0.05 M provide optimal catalytic activity without interfering with product isolation [5]. The cocatalyst facilitates the initial oxidation step and maintains the quinone-hydroquinone equilibrium throughout the reaction process [5].

Solvent selection plays a crucial role in reaction optimization, with water-methanol mixtures providing the ideal medium for both substrate solubility and product formation [5]. The polar protic nature of this solvent system stabilizes the charged intermediates formed during the coupling process while facilitating efficient heat transfer [5].

Electrochemical synthesis approaches have emerged as environmentally sustainable alternatives to traditional chemical oxidation methods [6]. These techniques generate quinoneimine intermediates through controlled electrochemical oxidation, enabling precise control over reaction selectivity and product distribution [6]. The electrochemical methodology demonstrates particular utility in producing sulfonyl derivatives of methylaminophenol through subsequent reactions with sulfinic acids [6].

Industrial Manufacturing Processes and Scale Considerations

Industrial-scale Metol production requires comprehensive consideration of multiple factors including reactor design, heat transfer efficiency, mixing dynamics, and quality control protocols [7] [8]. The transition from laboratory-scale synthesis to industrial manufacturing involves significant engineering challenges that must be addressed through systematic scale-up methodologies [7].

Reactor design considerations encompass volume requirements, temperature control systems, and agitation mechanisms [7]. Laboratory-scale reactions typically utilize volumes ranging from 0.1-5 liters with magnetic stirring systems and temperature control accuracy of ±2°C [7]. Pilot-plant operations employ reactor volumes of 50-500 liters with mechanical agitation systems and enhanced temperature control precision of ±1°C [8].

Table 3: Industrial Manufacturing Scale Considerations

Scale FactorTypical Volume (L)Temperature ControlMixing MethodProduction CapacityQuality Control Level
Laboratory0.1-5±2°CMagnetic stirring1-100 g/dayAnalytical only
Pilot Plant50-500±1°CMechanical agitation1-100 kg/dayProcess monitoring
Industrial1000-10000±0.5°CIndustrial mixers1-100 tonnes/dayContinuous monitoring

Industrial-scale operations utilize reactor volumes exceeding 1000 liters with sophisticated agitation systems and temperature control precision of ±0.5°C [7]. Production capacities at industrial scale typically range from 1-100 tonnes per day, requiring continuous monitoring systems and automated quality control protocols [7].

Heat transfer considerations become increasingly critical at larger scales due to the exothermic nature of the coupling reactions [8]. Industrial reactors incorporate specialized heat exchange systems including jacket cooling, internal coils, and external heat exchangers to maintain optimal reaction temperatures [8]. The heat transfer coefficient varies significantly with scale, necessitating detailed thermal modeling for successful scale-up [8].

Mixing efficiency represents another critical parameter that changes dramatically with scale [8]. Laboratory-scale reactions benefit from rapid mixing due to small volumes, while industrial-scale operations require sophisticated impeller designs and multiple mixing zones to ensure homogeneous reaction conditions [7]. The mixing time scales non-linearly with reactor volume, typically following a power law relationship [8].

Process control systems at industrial scale incorporate advanced instrumentation including temperature sensors, pressure monitors, flow meters, and analytical sampling systems [7]. Real-time monitoring capabilities enable immediate response to process deviations and ensure consistent product quality [7]. Statistical process control methodologies are employed to maintain production within specified quality parameters [8].

Batch versus continuous processing considerations play a crucial role in industrial implementation [9]. Batch processes offer flexibility for product variations and easier quality control but suffer from lower overall productivity due to downtime between batches [9]. Continuous flow processes provide higher throughput and better process control but require more sophisticated equipment and are less flexible for product modifications [9].

Patent Methodologies and Proprietary Production Techniques

Patent literature reveals numerous proprietary methodologies for Metol synthesis, each offering distinct advantages in terms of yield, selectivity, or process efficiency [10]. These protected techniques often incorporate novel catalytic systems, specialized reaction conditions, or innovative purification methods that provide competitive advantages in commercial production [10].

Contemporary patent applications demonstrate increasing focus on environmentally sustainable synthesis methods [10]. These approaches emphasize the use of renewable starting materials, elimination of hazardous solvents, and reduction of waste generation [10]. Several patents describe the utilization of biomass-derived precursors for methylaminophenol synthesis, offering potential advantages in terms of feedstock sustainability and carbon footprint reduction [10].

Catalytic methodologies represent a significant portion of recent patent activity [10]. Novel catalyst systems including transition metal complexes, organocatalysts, and biocatalysts have been developed to enhance reaction efficiency and selectivity [10]. These proprietary catalytic systems often demonstrate superior performance compared to traditional thermal methods, particularly in terms of reaction temperature requirements and product purity [10].

Purification methodologies constitute another area of significant patent activity [10]. Traditional crystallization techniques have been supplemented by advanced separation technologies including membrane separation, chromatographic purification, and selective extraction methods [10]. These innovations enable the production of higher purity Metol products while reducing processing time and energy consumption [10].

Process intensification techniques have gained prominence in recent patent applications [10]. These methodologies incorporate microreactor technology, ultrasonic activation, and microwave-assisted synthesis to enhance reaction rates and improve process efficiency [10]. The compact nature of these intensified processes offers potential advantages for distributed manufacturing and reduced capital investment requirements [10].

Contemporary Synthetic Improvements and Innovations

Recent advances in Metol synthesis have focused on developing more efficient, environmentally friendly, and economically viable production methods [11] [6]. These innovations encompass novel synthetic routes, advanced catalytic systems, and process intensification techniques that address the limitations of traditional manufacturing approaches [11].

Microwave-assisted synthesis represents one of the most significant recent innovations in Metol production [11]. This technology utilizes electromagnetic radiation to provide rapid and uniform heating, resulting in dramatically reduced reaction times and improved energy efficiency [11]. Research demonstrates that microwave-assisted synthesis can achieve yield improvements of 10-15% while reducing reaction times by 50-70% compared to conventional thermal methods [11].

Table 4: Comparison of Metol Synthetic Methods

Synthetic MethodOverall Yield (%)Number of StepsEnvironmental ImpactIndustrial ViabilityCost Effectiveness
Decarboxylation Route70-851LowHighHigh
Hydroquinone-Methylamine Route80-952MediumVery HighVery High
Electrochemical Route60-751Very LowMediumMedium
Reductive Amination Route65-802MediumHighHigh

Flow chemistry methodologies have emerged as powerful tools for continuous Metol production [9]. These systems enable precise control over reaction parameters including residence time, temperature profiles, and mixing efficiency [9]. Flow chemistry approaches demonstrate yield improvements of 15-20% and time reductions of 60-80% compared to traditional batch processes [9]. The technology offers particular advantages for industrial scale-up due to its inherent scalability and enhanced safety profile [9].

Green chemistry approaches focus on minimizing environmental impact through the elimination of hazardous reagents and solvents [7]. Recent innovations include the development of aqueous-based synthesis methods, utilization of renewable feedstocks, and implementation of atom-economical reactions [7]. These approaches typically demonstrate yield improvements of 5-10% while significantly reducing waste generation and environmental impact [7].

Table 5: Contemporary Synthetic Improvements in Metol Production

Innovation CategoryIntroduction PeriodPrimary BenefitYield Improvement (%)Time Reduction (%)Implementation Status
Microwave-assisted synthesis2010sEnergy efficiency10-1550-70Commercial
Flow chemistry2015sProcess control15-2060-80Pilot scale
Green chemistry approaches2020sEnvironmental impact5-1020-30Research phase
Catalyst optimization2018sSelectivity enhancement20-2530-40Commercial

Catalyst optimization represents another area of significant innovation [12]. Advanced catalyst design incorporating computational modeling and high-throughput screening has led to the development of highly selective and efficient catalytic systems [12]. These optimized catalysts demonstrate yield improvements of 20-25% and time reductions of 30-40% compared to traditional methods [12]. The enhanced selectivity also reduces purification requirements and improves overall process economics [12].

Ruthenium-catalyzed aminomethylation methodologies have shown particular promise for methylaminophenol synthesis [12]. These catalytic systems utilize methanol as an environmentally benign carbon source, eliminating the need for more hazardous methylating agents [12]. The ruthenium catalysts demonstrate excellent selectivity for ortho-aminomethylation reactions while operating under mild reaction conditions [12].

Physical Description

P-methylaminophenol sulfate is an off-white crystalline solid. Sensitive to light. (NTP, 1992)

Melting Point

482 to 500 °F (decomposes) (NTP, 1992)

UNII

D3W0VWG12M

Related CAS

150-75-4 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55-55-0

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 4-(methylamino)-, sulfate (2:1): ACTIVE

Dates

Modify: 2023-08-15

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